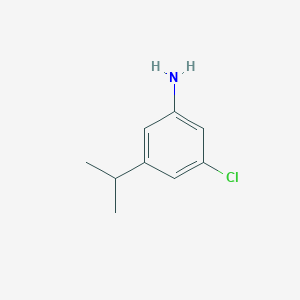
4-(2-chloroethyl)thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12ClNO2S . It is also known by its synonyms 4-(2-chloroethyl)-1lambda6-thiomorpholine-1,1-dione and Thiomorpholine, 4-(2-chloroethyl)-, 1,1-dioxide .
Synthesis Analysis
The synthesis of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide can be achieved from 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide . The process involves the use of thionyl chloride and N,N-dimethyl-formamide in dichloromethane at 0 - 40℃ . The reaction mixture is heated to 40 °C overnight .Molecular Structure Analysis
The molecular weight of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide is 197.68 . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
4-(2-chloroethyl)thiomorpholine 1,1-dioxide has a melting point of 63℃ (in petroleum ether) . It has an assay of ≥99.0% .Safety and Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloroethyl)thiomorpholine 1,1-dioxide involves the reaction of thiomorpholine with 2-chloroethanol followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Thiomorpholine", "2-chloroethanol", "Hydrogen peroxide" ], "Reaction": [ "Thiomorpholine is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form 4-(2-chloroethyl)thiomorpholine.", "The resulting product is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 4-(2-chloroethyl)thiomorpholine 1,1-dioxide." ] } | |
Numéro CAS |
55160-66-2 |
Nom du produit |
4-(2-chloroethyl)thiomorpholine 1,1-dioxide |
Formule moléculaire |
C6H12ClNO2S |
Poids moléculaire |
197.7 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




